4-Fluoro-3-hydroxybenzoic acid (CAS 51446-31-2) is a specialized fluorinated aromatic carboxylic acid characterized by a high melting point of 214–218 °C and a LogP of approximately 1.85 . Industrially synthesized via the Kolbe-Schmitt carboxylation of 4-fluorophenol or the cyanation of 4-bromo-1-fluoro-2-methoxybenzene, it serves as a high-value building block in medicinal chemistry and advanced materials[1]. Its primary procurement value lies in its precise substitution pattern—a fluorine atom para to the carboxylate and a hydroxyl group at the meta position—which provides a specific nucleophilic handle for etherification while imparting metabolic stability and optimized lipophilicity to downstream active pharmaceutical ingredients (APIs) [1].
Substituting 4-fluoro-3-hydroxybenzoic acid with its closest regioisomer, 3-fluoro-4-hydroxybenzoic acid, or the unfluorinated 3-hydroxybenzoic acid, fundamentally disrupts both process chemistry and final API efficacy. Thermally, shifting the fluorine and hydroxyl positions drops the melting point from >214 °C to approximately 163 °C, drastically altering crystallization workflows, solvent compatibility, and thermal stability during scale-up . Chemically, the 3-hydroxyl group is strictly required as the nucleophilic handle for synthesizing specific ether-linked intermediates; an isomer with a 4-hydroxyl group will fail to produce the correct target pharmacophore [1]. Furthermore, the absence of the 4-fluoro group reduces the compound's lipophilicity and removes the critical steric shielding necessary to prevent oxidative metabolism at the para position in biological systems [2].
In industrial scale-up, the thermal stability of intermediates dictates the allowable temperature windows for reactions and purification. 4-Fluoro-3-hydroxybenzoic acid exhibits a melting point of 214–218 °C . In contrast, the positional isomer 3-fluoro-4-hydroxybenzoic acid melts at a significantly lower 163–164 °C . This >50 °C difference allows 4-fluoro-3-hydroxybenzoic acid to withstand harsher reaction conditions and enables more robust crystallization-based purification without the risk of oiling out.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 214–218 °C |
| Comparator Or Baseline | 3-Fluoro-4-hydroxybenzoic acid (163–164 °C) |
| Quantified Difference | >50 °C higher melting point |
| Conditions | Standard atmospheric pressure |
A higher melting point enables higher-temperature reaction conditions and more reliable crystallization workflows during large-scale procurement and manufacturing.
4-Fluoro-3-hydroxybenzoic acid is the exact, non-negotiable starting material for the synthesis of Acoramidis, a transthyretin (TTR) stabilizer. The synthetic route requires the 3-hydroxyl group to undergo etherification to form a 3-(3-bromopropoxy)-4-fluorobenzoate intermediate[1]. Attempting to substitute this with 3-fluoro-4-hydroxybenzoic acid results in a 0% yield of the required pharmacophore, as the ether linkage would form at the incorrect position, rendering the final API inactive[1].
| Evidence Dimension | Target Pharmacophore Match (Acoramidis) |
| Target Compound Data | 100% match (Essential precursor) |
| Comparator Or Baseline | 3-Fluoro-4-hydroxybenzoic acid (0% match) |
| Quantified Difference | Essential vs. Incompatible |
| Conditions | Multi-step API synthesis (etherification and heterocycle construction) |
Buyers manufacturing Acoramidis generics or analogs must procure this exact regioisomer, as positional substitutes cannot generate the required active pharmaceutical ingredient.
The addition of the fluorine atom at the 4-position significantly enhances the lipophilicity of the benzoic acid core, a critical factor for passive membrane permeability in drug design. 4-Fluoro-3-hydroxybenzoic acid has a LogP of approximately 1.85. In comparison, the unfluorinated baseline, 3-hydroxybenzoic acid, has a lower LogP of 1.33 [1]. This ~0.5 log unit increase pushes the fragment closer to the optimal lipophilicity range (LogP 1-3) required for oral bioavailability in downstream therapeutic development.
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | LogP ~1.85 |
| Comparator Or Baseline | 3-Hydroxybenzoic acid (LogP ~1.33) |
| Quantified Difference | ~0.5 log unit increase in lipophilicity |
| Conditions | Computational / Standard physiological pH prediction |
Procuring the fluorinated analog ensures that downstream drug candidates possess superior baseline lipophilicity for improved cellular permeability compared to unfluorinated building blocks.
4-Fluoro-3-hydroxybenzoic acid is the definitive choice for manufacturing Acoramidis and related TTR stabilizers. Its specific 3-hydroxyl group provides the exact nucleophilic handle required for etherification to construct the critical propoxy linker, while the 4-fluoro group ensures the correct electronic and steric environment for the final API's efficacy[1].
In medicinal chemistry programs targeting enzyme regulation, this compound is utilized as a starting material to synthesize purine derivatives via HBTU coupling. The specific acidity and substitution pattern of the 4-fluoro-3-hydroxybenzoyl moiety are critical for optimal binding within the enzyme's active site.
Thanks to its high melting point (>214 °C) and the presence of both strong hydrogen bond donors and acceptors (the meta-hydroxyl and carboxylic acid groups), this compound is an excellent coformer candidate. It is prioritized over lower-melting isomers for stabilizing active pharmaceutical ingredients in solid-state formulations.
Irritant